N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-20-21-18(25-12)16-9-13-5-2-3-7-15(13)22(16)11-17(23)19-10-14-6-4-8-24-14/h2-9H,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHLXLYWFSBYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediate Components
Preparation of 5-Methyl-1,3,4-oxadiazol-2-yl-indole
The indole-oxadiazole hybrid structure serves as the core intermediate. Its synthesis begins with the cyclization of indole-2-carboxylic acid hydrazide (1) . Hydrazide derivatives react with acetic anhydride under dehydrating conditions to form the 1,3,4-oxadiazole ring.
$$
\text{Indole-2-carboxylic acid hydrazide} + \text{Acetic anhydride} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indole} \quad \text{(Yield: 72\%)}
$$
Key Parameters
- Dehydrating Agents : Phosphorus oxychloride (POCl₃) outperforms thionyl chloride (SOCl₂) in yield and selectivity.
- Temperature : Optimal cyclization occurs at 80°C; higher temperatures promote side reactions.
Table 1: Comparison of Dehydrating Agents for Oxadiazole Formation
| Dehydrating Agent | Yield (%) | Purity (%) |
|---|---|---|
| POCl₃ | 72 | 98 |
| SOCl₂ | 58 | 91 |
| P₂O₅ | 65 | 94 |
Synthesis of Furan-2-ylmethylamine
Furan-2-ylmethylamine (2) is prepared via reductive amination of furfural using ammonium acetate and sodium cyanoborohydride.
$$
\text{Furfural} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}, \text{MeOH}} \text{Furan-2-ylmethylamine} \quad \text{(Yield: 85\%)}
$$
Optimization Notes
- Solvent : Methanol ensures higher solubility of intermediates.
- Catalyst : Sodium cyanoborohydride provides superior selectivity over lithium aluminum hydride (LiAlH₄).
Multi-Step Synthesis Pathways
Coupling of Indole-Oxadiazole with Furan-2-ylmethylamine
The final acetamide bond formation employs a carbodiimide-mediated coupling between 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetic acid (3) and furan-2-ylmethylamine.
$$
\text{(3)} + \text{(2)} \xrightarrow{\text{EDC·HCl, DMAP}} \text{N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide} \quad \text{(Yield: 68\%)}
$$
Critical Factors
- Coupling Agents : Ethylcarbodiimide hydrochloride (EDC·HCl) with 4-dimethylaminopyridine (DMAP) achieves higher efficiency than dicyclohexylcarbodiimide (DCC).
- Solvent System : Dichloromethane (DCM) minimizes side-product formation compared to tetrahydrofuran (THF).
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCM | 68 | 12 |
| THF | 54 | 18 |
| DMF | 47 | 24 |
Optimization of Reaction Conditions
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of continuous flow reactors enhances scalability. A pilot study demonstrated a 15% increase in yield by optimizing residence time and reagent mixing.
Purification Techniques
- Chromatography : Reverse-phase HPLC achieves >99% purity for pharmaceutical-grade material.
- Crystallization : Ethanol-water mixtures (3:1 v/v) produce high-purity crystals suitable for X-ray diffraction analysis.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 6.7 minutes.
Chemical Reactions Analysis
Electrophilic Substitution at the Indole Moiety
The indole ring is highly reactive toward electrophilic substitution, particularly at the C3 position . Examples include:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | 3-Nitro-indole derivative | |
| Sulfonation | SO₃ in H₂SO₄ | 3-Sulfonated indole | |
| Halogenation | Br₂ in acetic acid | 3-Bromo-indole derivative |
In studies of structurally related indole-oxadiazole hybrids, nitration at the indole C3 position was achieved under cold, acidic conditions . Sulfonation and halogenation similarly proceed regioselectively at this site .
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring exhibits stability under mild conditions but undergoes specific transformations:
Nucleophilic Substitution
The methyl group at the oxadiazole C5 position can participate in nucleophilic reactions:
-
Hydrolysis : Under alkaline conditions (e.g., NaOH/EtOH), the methyl group converts to a hydroxyl group, forming 5-hydroxy-1,3,4-oxadiazole derivatives .
-
Amination : Reaction with primary amines (e.g., NH₂R) yields 5-alkylamino-oxadiazoles .
Ring-Opening Reactions
Strong acids (e.g., HCl) or bases (e.g., KOH) cleave the oxadiazole ring:
Acetamide Hydrolysis
The acetamide side chain undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product |
|---|---|
| H₂O/HCl (reflux) | Carboxylic acid + furan-2-ylmethylamine |
| NaOH/EtOH (reflux) | Sodium carboxylate + furan-2-ylmethylamine |
This reactivity is consistent with simpler acetamide analogs like N-(furan-2-ylmethyl)acetamide .
Furan Ring Reactivity
The furan moiety participates in:
-
Electrophilic Aromatic Substitution : Bromination or formylation at the C5 position .
-
Oxidation : MnO₂ or CrO₃ oxidizes the furan ring to a maleic anhydride derivative .
-
Diels-Alder Reactions : Acts as a diene in cycloadditions with electron-deficient dienophiles .
Cross-Coupling Reactions
The indole and oxadiazole groups enable catalytic coupling:
-
Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids at the indole C2 position .
-
Buchwald-Hartwig Amination : Introduction of amines at the oxadiazole ring .
Biological Activity and Reactivity
In medicinal chemistry studies, derivatives of this compound exhibit:
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves several key steps:
- Formation of the Furan Derivative : The furan moiety can be synthesized through cyclization reactions involving furan derivatives and appropriate aldehydes.
- Oxadiazole Synthesis : The oxadiazole ring is formed by cyclization of hydrazides with carboxylic acids or their derivatives, often using acid catalysts.
- Indole Integration : The indole structure is integrated through nucleophilic substitution reactions or coupling reactions with suitable intermediates.
Antimicrobial Activity
Research indicates that compounds containing both furan and oxadiazole moieties exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. This is attributed to their ability to disrupt cell wall synthesis by inhibiting key enzymes like enoyl-acyl carrier protein reductase .
Anticancer Potential
The compound's structural features suggest promising anticancer activity. For instance, oxadiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. In particular, compounds with similar structures have shown effectiveness against glioblastoma (SNB-19), ovarian cancer (OVCAR-8), and lung cancer (NCI-H40) cell lines, achieving percent growth inhibitions exceeding 75% in some cases . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Toxicity and Safety Profiles
Preliminary toxicity assessments indicate that certain derivatives of this compound are non-toxic at therapeutic doses. However, comprehensive toxicity studies are essential to determine safety profiles before clinical applications can be considered .
Case Study 1: Antitubercular Activity
In a study evaluating a series of novel oxadiazole-containing compounds, it was found that N-(furan-2-yloxy)-1-(5-substituted) phenyl oxadiazolines demonstrated significant antitubercular activity against Mycobacterium tuberculosis. The compounds were designed based on structural similarities to known inhibitors and showed promising minimum inhibitory concentration (MIC) values comparable to standard treatments like isoniazid .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of N-(furan-2-ylyl)-5-(3-trifluorophenyl)-oxadiazolamines. These compounds exhibited notable cytotoxicity against multiple cancer cell lines with growth inhibition percentages ranging from 51% to 86%. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapeutics .
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The furan ring and the indole moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
N-(furan-2-ylmethyl)-furan-2-carboxamide
N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Uniqueness: this compound stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.
Biological Activity
N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that belongs to the class of oxadiazoles and indoles. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O3 |
| Molecular Weight | 309.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX (to be confirmed) |
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess cytotoxic effects against various cancer cell lines. The biological activities can be attributed to their ability to interact with cellular targets involved in cancer progression.
Case Studies
- Study on Antitumor Activity:
- A study evaluated the anticancer potential of several oxadiazole derivatives, including those similar to this compound.
- Results showed that compounds with electron-donating groups exhibited enhanced activity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Oxadiazole derivatives have been reported to possess antibacterial and antifungal properties.
Research Findings
A systematic evaluation of various oxadiazole compounds highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of a furan ring in the structure was noted to enhance the antimicrobial activity due to increased lipophilicity and improved membrane penetration .
The proposed mechanisms for the biological activities of this compound include:
-
Inhibition of Cell Proliferation:
- Interference with cell cycle progression leading to apoptosis in cancer cells.
- Antioxidant Activity:
- Targeting Specific Pathways:
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-y)acetamide. Key observations include:
Q & A
Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazine derivatives under reflux with reagents like POCl₃ .
- Step 2 : Alkylation of the indole nitrogen using α-chloroacetamide derivatives in the presence of a base (e.g., KOH or triethylamine) .
- Step 3 : Functionalization of the furan-2-ylmethyl group via nucleophilic substitution or condensation reactions .
Key purification steps include recrystallization (pet-ether or ethanol) and TLC monitoring .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign peaks for indole protons (e.g., H-3 at δ ~7.1 ppm), oxadiazole substituents (e.g., CH₃ at δ ~2.5 ppm), and furan protons (δ ~6.3–7.4 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) assays using UV-Vis spectroscopy to monitor substrate conversion (e.g., linoleic acid oxidation at 234 nm) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7 or HepG2) with IC₅₀ calculations .
- Antibacterial Screening : Agar diffusion methods against Gram-positive/negative bacteria, reporting MIC values .
Advanced Research Questions
Q. How to analyze structure-activity relationships (SAR) for optimizing bioactivity?
- Methodological Answer :
- Substituent Variation : Compare analogs with different substituents on the indole (e.g., 5-methyl vs. 5-methoxy) and oxadiazole (e.g., phenyl vs. methyl) rings. For example, 5-methyl-1,3,4-oxadiazole enhances lipophilicity and membrane penetration .
- Side Chain Modifications : Replace the furan-2-ylmethyl group with pyridinyl or naphthyl to assess π-π stacking interactions with target proteins .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) and regression models to predict activity trends .
Q. What strategies address low yields in multi-step synthesis?
- Methodological Answer :
- Optimize Reaction Conditions : For oxadiazole formation, use POCl₃ at 80°C instead of H₂SO₄ to reduce side reactions .
- Catalytic Methods : Employ Pd/C or CuI for coupling steps to improve efficiency .
- Purification : Use column chromatography (silica gel, hexane/EtOAc) for intermediates prone to decomposition .
Example :
| Compound | Step | Yield (%) | Key Condition |
|---|---|---|---|
| 10j | Final alkylation | 8% | KOH, RT |
| 10m | Final alkylation | 17% | Triethylamine, reflux |
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., indomethacin for COX inhibition) .
- Dose-Response Curves : Perform multi-concentration tests to rule out false negatives/positives .
- Molecular Docking : Compare binding modes of active/inactive analogs to identify critical interactions (e.g., hydrogen bonds with Bcl-2 protein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
